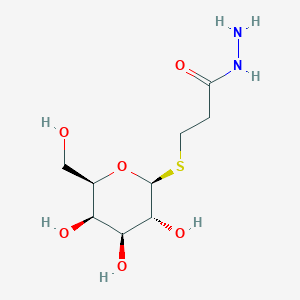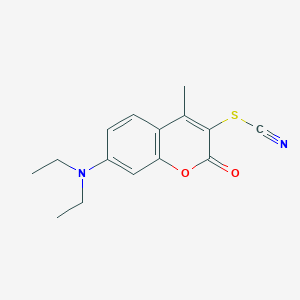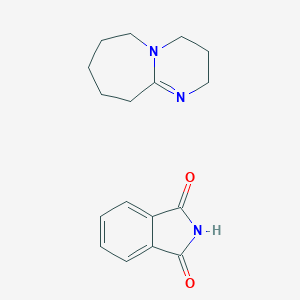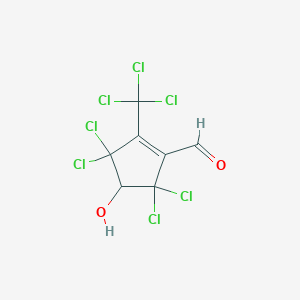![molecular formula C17H20O5 B039822 4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol CAS No. 116518-76-4](/img/structure/B39822.png)
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol” is a complex organic molecule. It contains a benzene-1,2-diol group attached to a 3,4,5-trimethoxyphenyl group via an ethyl bridge . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, a series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .Scientific Research Applications
Spectroscopy and Conductivity
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol and its derivatives have been extensively studied in the field of spectroscopy and conductivity. Research indicates that different isomers of this compound show varying spectroscopic, conductive, and solubility characteristics. These properties are crucial in understanding molecular structure and dynamics (Jacobs et al., 1993).
Photoluminescence
The compound and its analogs exhibit significant photoluminescent properties. Studies have shown that these compounds have specific UV-vis absorbances and fluorescence emissions, which shift depending on their state (solid or solution). These properties are essential for developing materials with potential applications in fluorescence and photonics (Sierra & Lahti, 2004).
Crystal Structure and Molecular Dynamics
Research into the crystal structure of derivatives of this compound provides insights into their molecular dynamics. Investigations using X-ray diffraction and quantum chemical calculations have revealed details about the positioning of substituents, which is vital for understanding rotational movements and spectroscopic properties (Wu et al., 1996).
Interaction Studies and Crystal Packing
The interaction between different substituents on the benzene rings of these compounds and their impact on crystal packing is another area of focus. Studies have shown that these interactions are key to understanding the formation and stability of crystal lattices, which is crucial in the development of new materials (Velde et al., 2004).
Polymerization Reactions
The compound has been studied in the context of polymerization reactions. Research in this area explores how different derivatives of this compound behave under various polymerization conditions, which is significant for synthesizing new polymeric materials (Pugh & Percec, 1990).
Synthesis and Characterization
The synthesis and characterization of new derivatives of this compound have been a significant area of study. These investigations provide essential insights into the structural and chemical properties of these derivatives, which are fundamental for potential applications in various fields (Baolin et al., 2007).
properties
CAS RN |
116518-76-4 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H20O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h6-10,18-19H,4-5H2,1-3H3 |
InChI Key |
SFWXNQDSPCKFAW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O |
Other CAS RN |
116518-76-4 |
synonyms |
combretastatin B-3 combretastatin B3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















